N-(4-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves the use of spectroscopic techniques like NMR, IR, UV-Vis, etc., to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and the conditions under which it reacts .Physical and Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, stability, etc. It also includes studying the compound’s chemical properties like acidity, basicity, reactivity, etc .Scientific Research Applications
Fluorescent and Colorimetric pH Probe
A study developed a fluorescent and colorimetric pH probe utilizing the benzothiazole moiety, which could potentially serve as a real-time pH sensor for intracellular pH imaging. The benzothiazole component of N-(4-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine plays a crucial role in the emissive part of the molecule and ensures excellent water solubility (Diana, Caruso, Tuzi, & Panunzi, 2020).
Antitumor Activities
The antitumor potential of benzothiazoles, including derivatives similar to this compound, has been studied. These compounds display selective antitumor activity against various cancer cell lines, with metabolism playing a central role in their mode of action (Chua et al., 1999).
Amino Acid Prodrugs of Antitumor Benzothiazoles
The synthesis of amino acid prodrugs of novel antitumor benzothiazoles has been evaluated. These prodrugs demonstrate the potential for clinical evaluation due to their selective antitumor properties and manageable side effects (Bradshaw et al., 2002).
Synthesis of 1,2,4-Triazole Derivatives
The synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, which include structures related to benzothiazoles, have been explored. These compounds have shown good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Synthesis of 2-Amino-6-Arylbenzothiazoles
The synthesis of 2-amino-6-arylbenzothiazoles via Suzuki cross-coupling reactions has been investigated, revealing potent urease enzyme inhibition and nitric oxide scavenging activities, which are significant for pharmaceutical and biological applications (Gull et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(4-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2OS/c1-18-11-6-7-13-12(8-11)17-14(19-13)16-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIQWEBLVQWUMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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